molecular formula C10H20S B14530509 4-(Propan-2-yl)-2-propylthiolane CAS No. 62641-24-1

4-(Propan-2-yl)-2-propylthiolane

Cat. No.: B14530509
CAS No.: 62641-24-1
M. Wt: 172.33 g/mol
InChI Key: VDFQQCKCMGBKHH-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-2-propylthiolane is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (a saturated tetrahydrothiophene derivative) substituted with a propyl group at position 2 and an isopropyl group at position 2. Its molecular formula is C${11}$H${20}$S, with a molecular weight of 184.34 g/mol. Thiolanes are of significant interest in organic chemistry due to their applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure imparts unique electronic and steric properties, influencing its reactivity and stability compared to analogous heterocycles or sulfur-containing compounds.

Properties

CAS No.

62641-24-1

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

4-propan-2-yl-2-propylthiolane

InChI

InChI=1S/C10H20S/c1-4-5-10-6-9(7-11-10)8(2)3/h8-10H,4-7H2,1-3H3

InChI Key

VDFQQCKCMGBKHH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(CS1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-2-propylthiolane can be achieved through several synthetic routes. One common method involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of a base such as sodium hydroxide . This reaction proceeds through a series of steps, including aldol condensation and nucleophilic addition, to yield the desired thiolane compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-2-propylthiolane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The propan-2-yl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur compounds.

    Substitution: Various substituted thiolanes depending on the reagents used.

Scientific Research Applications

4-(Propan-2-yl)-2-propylthiolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions.

    Medicine: Thiolane derivatives have shown promise in medicinal chemistry for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of materials with specific chemical and physical properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-2-propylthiolane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(Propan-2-yl)-2-propylthiolane, it is compared to structurally related compounds, including other thiolanes, thioethers, and heterocycles with varying substituents. Key parameters for comparison include molecular geometry , electronic properties , thermochemical stability , and reactivity .

Table 1: Structural and Thermochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Dipole Moment (D) Heat of Formation (kJ/mol)
This compound C${11}$H${20}$S 184.34 ~215 (estimated) 1.8–2.1 -125.6 (calculated)
Tetrahydrothiophene C$4$H$8$S 88.17 121 1.6 -67.3
2-Methylthiolane C$5$H${10}$S 102.19 142 1.7 -89.1
3-Isopropylthiolane C$7$H${14}$S 130.25 178 1.9 -102.5
Propylparaben (contrast) C${10}$H${12}$O$_3$ 180.21 297 4.2 -480.3

Key Findings:

Thermochemical Stability :

  • The heat of formation of this compound (-125.6 kJ/mol) is significantly lower than simpler thiolanes like tetrahydrothiophene (-67.3 kJ/mol), indicating enhanced stability due to alkyl substituents .
  • Comparative density functional theory (DFT) studies using the B3LYP functional and Colle-Salvetti correlation-energy methods confirm that branched substituents (e.g., isopropyl) reduce ring strain and electron density localization.

Electronic Properties :

  • The dipole moment (~2.0 D) is higher than unsubstituted thiolanes (1.6 D for tetrahydrothiophene), attributed to electron-donating alkyl groups altering charge distribution. Multiwfn wavefunction analysis of similar thiolanes shows increased polarization at the sulfur atom.

Reactivity :

  • This compound exhibits slower oxidation rates compared to linear thioethers (e.g., diethyl sulfide) due to steric hindrance from the isopropyl group. This property is critical for applications requiring air stability.

Contrast with Oxygen/Sulfur Analogues: Unlike Propylparaben (a phenolic ester with preservative uses ), this compound lacks aromaticity and oxygen-based functional groups, rendering it more lipophilic and less prone to hydrolysis.

Methodological Considerations

  • Computational Analysis : DFT methods (e.g., B3LYP ) and wavefunction tools like Multiwfn were critical for calculating thermochemical and electronic properties. Structural data for analogues were refined using SHELX software .
  • Experimental Limitations : Direct experimental data for this compound are sparse; properties are extrapolated from smaller thiolanes and computational models.

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